molecular formula C8H8O4 B12438878 3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid

3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid

Cat. No.: B12438878
M. Wt: 168.15 g/mol
InChI Key: FAWJSEHMOMAQHG-UHFFFAOYSA-N
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Description

(2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID is a compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID can be achieved through several synthetic routes. One common method involves the condensation of 5-hydroxymethylfurfural (HMF) with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the catalytic conversion of biomass-derived HMF. The process includes the dehydration of hexose sugars to produce HMF, followed by further chemical transformations to obtain (2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID. This method is advantageous due to its sustainability and the use of renewable resources .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials .

Mechanism of Action

The mechanism of action of (2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the furan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of (2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID.

    2,5-Bis(hydroxymethyl)furan (BHMF): Another furan derivative with similar chemical properties.

    5-(Ethoxymethyl)furan-2-methanol (EMFM): A derivative of HMF with different functional groups

Uniqueness

(2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID is unique due to its combination of a furan ring with a propenoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C8H8O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-4,9H,5H2,(H,10,11)

InChI Key

FAWJSEHMOMAQHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C=CC(=O)O)CO

Origin of Product

United States

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